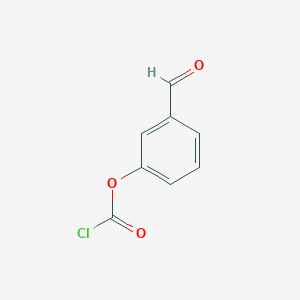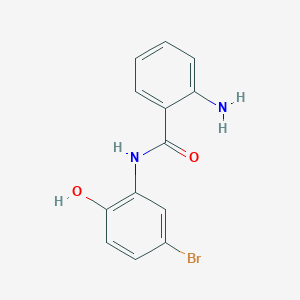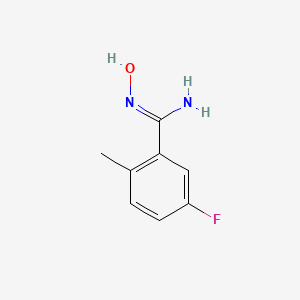
3-Formylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylphenyl chloroformate is an organic compound with the molecular formula C8H5ClO3. It is a derivative of phenyl chloroformate, where a formyl group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl chloroformate typically involves the reaction of 3-formylphenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Formylphenol+Phosgene→3-Formylphenyl chloroformate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale phosgenation processes. The use of continuous flow reactors and advanced control systems ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-formylphenol and hydrochloric acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Major Products
Nucleophilic Substitution: Formation of carbamates, carbonates, or thiocarbonates.
Hydrolysis: 3-Formylphenol.
Reduction: 3-Hydroxymethylphenyl chloroformate.
Scientific Research Applications
3-Formylphenyl chloroformate is utilized in various scientific research applications:
Organic Synthesis: It is used as a reagent for introducing the formyl group into aromatic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is employed in the preparation of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Formylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The formyl group can participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroformate: Lacks the formyl group, making it less reactive in certain nucleophilic substitution reactions.
Methyl chloroformate: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Ethyl chloroformate: Similar to methyl chloroformate but with an ethyl group, used in different synthetic contexts.
Uniqueness
3-Formylphenyl chloroformate is unique due to the presence of both the formyl and chloroformate groups, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C8H5ClO3 |
|---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
(3-formylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H5ClO3/c9-8(11)12-7-3-1-2-6(4-7)5-10/h1-5H |
InChI Key |
PZRQQYMXEUIGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13285392.png)

![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)
amine](/img/structure/B13285413.png)
![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)


amine](/img/structure/B13285428.png)
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)
![2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13285459.png)


